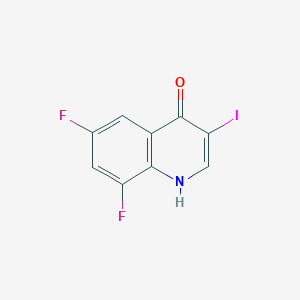

6,8-Difluoro-3-iodoquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

1330750-76-9 |

|---|---|

Molecular Formula |

C9H4F2INO |

Molecular Weight |

307.03 g/mol |

IUPAC Name |

6,8-difluoro-3-iodo-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4F2INO/c10-4-1-5-8(6(11)2-4)13-3-7(12)9(5)14/h1-3H,(H,13,14) |

InChI Key |

BJXQNGBWBPOPNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)I)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,8 Difluoro 3 Iodoquinolin 4 1h One and Its Precursors

Strategies for Quinolin-4(1H)-one Core Construction

The formation of the fundamental quinolin-4(1H)-one scaffold is the initial and critical phase in the synthesis of the target molecule. Both classical and modern synthetic approaches are utilized to build this bicyclic heterocyclic system.

Classical and Modern Annulation Techniques

Classical methods for quinolone synthesis have been refined over many years and remain pivotal in organic synthesis. The Gould-Jacobs reaction is a prominent and widely used method for constructing the 4-quinolone backbone. wikipedia.orgscbt.com This reaction sequence typically begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM). wikipedia.orgchemicalbook.com The resulting intermediate, an anilidomethylenemalonate, undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists in tautomeric equilibrium with the 4-oxo form. wikipedia.org Subsequent hydrolysis of the ester and decarboxylation yields the desired quinolin-4(1H)-one. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org

Another classical approach is the Conrad-Limpach-Knorr synthesis , which involves the reaction of an aniline with a β-ketoester. vcu.edu The regiochemical outcome of this reaction is highly dependent on the reaction conditions. Kinetically controlled conditions favor the formation of the 4-quinolone, while thermodynamically controlled, higher-temperature conditions lead to the corresponding 2-quinolone isomer.

The Camps cyclization provides an alternative route, involving the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base. vcu.edu This method can produce either quinolin-4-ones or quinolin-2-ones depending on the substrate and reaction conditions.

Modern adaptations of these classical techniques often employ microwave irradiation to accelerate the reactions, improve yields, and reduce reaction times, particularly for the high-temperature cyclization steps. wikipedia.org

Transition Metal-Catalyzed Cyclization Approaches

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolin-4(1H)-ones, often offering milder reaction conditions and broader substrate scope. mdpi.com Palladium- and copper-based catalysts are frequently employed in these transformations.

Palladium-catalyzed methods often involve the carbonylation of an appropriately substituted aniline derivative, followed by cyclization. mdpi.com These reactions can utilize carbon monoxide gas or a CO-surrogate. Another palladium-catalyzed approach is the intramolecular N-arylation of enamine intermediates, which can be formed in a tandem one-pot process.

Copper-catalyzed reactions have also gained prominence. For instance, a direct synthesis of 4-quinolones can be achieved through the copper-catalyzed intermolecular cyclization of anilines and alkynes. mdpi.com Additionally, copper-catalyzed amidation of o-halophenones followed by a base-promoted Camps cyclization offers a versatile two-step sequence to 2-substituted-4-quinolones.

Regioselective Halogenation at the Quinolone Scaffold

The introduction of fluorine and iodine atoms at specific positions on the quinolone core is crucial for tuning the molecule's properties. This requires highly regioselective halogenation methods.

Introduction of Fluorine Atoms at C-6 and C-8 Positions

The presence of fluorine atoms at the C-6 and C-8 positions is a key structural feature of the target molecule. The most straightforward approach to achieving this substitution pattern is to begin the synthesis with a precursor that already contains the desired fluorine atoms. For the synthesis of 6,8-difluoroquinolones, 2,4-difluoroaniline (B146603) is the logical starting material. chemicalbook.com This aniline derivative can be prepared through various methods, including the hydrogenation of 2,4-difluoronitrobenzene (B147775) or by reacting 2,4,5-trichloronitrobenzene (B44141) with a fluorinating agent followed by catalytic hydrogenation. google.com

The synthesis of the 6,8-difluoroquinolin-4(1H)-one core then proceeds via one of the annulation techniques described in section 2.1. For example, the Gould-Jacobs reaction can be employed, starting with the condensation of 2,4-difluoroaniline and diethyl ethoxymethylenemalonate to form diethyl 2-[(2,4-difluoroanilino)methylene]malonate. chemicalbook.com Subsequent thermal cyclization of this intermediate leads to the formation of ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

Table 1: Key Intermediates in the Synthesis of the 6,8-Difluoroquinolone Core

| Compound Name | Structure | Role in Synthesis |

| 2,4-Difluoroaniline |  | Starting material containing the required fluorine atoms. |

| Diethyl ethoxymethylenemalonate |  | Reagent for the Gould-Jacobs reaction. |

| Diethyl 2-[(2,4-difluoroanilino)methylene]malonate | ![Diethyl 2-[(2,4-difluoroanilino)methylene]malonate](https://www.chem.ucla.edu/~harding/IGOC/D/diethyl2(2,4-difluoroanilino)methylenemalonate.png) | Intermediate formed from the condensation of 2,4-difluoroaniline and DEEM. |

| Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate |  | Product of the thermal cyclization step. |

Directed C-3 Iodination Methodologies

With the 6,8-difluoroquinolin-4(1H)-one scaffold in hand, the next critical step is the regioselective introduction of an iodine atom at the C-3 position. Direct iodination of the quinolone ring is a common strategy. A radical-based direct C-H iodination protocol has been developed that shows C-3 selectivity for quinolones. wikipedia.org

A widely used and effective reagent for this transformation is N-Iodosuccinimide (NIS) . google.comresearchgate.net NIS is an electrophilic iodinating agent that can regioselectively iodinate activated aromatic and heterocyclic systems. researchgate.netorganic-chemistry.org The reaction is typically carried out in a suitable solvent, and the regioselectivity can sometimes be influenced by the presence of an acid catalyst. For quinolones, the C-3 position is electronically activated and susceptible to electrophilic attack, making direct iodination with reagents like NIS a feasible approach. The reaction of 6,8-difluoroquinolin-4(1H)-one with NIS would be expected to yield the desired 6,8-difluoro-3-iodoquinolin-4(1H)-one.

Table 2: Reagents for C-3 Iodination

| Reagent Name | Structure | Application |

| N-Iodosuccinimide (NIS) |  | Electrophilic iodinating agent for the C-3 iodination of quinolones. |

| Molecular Iodine |  | Can be used for C-3 iodination, often under radical conditions. |

Synthesis of 6,8-Difluoro-3-iodoquinolin-4(1H)-one: Specific Reaction Pathways

A plausible and efficient synthetic route to 6,8-Difluoro-3-iodoquinolin-4(1H)-one involves a multi-step sequence starting from commercially available materials.

Step 1: Condensation The synthesis commences with the reaction of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) . This condensation reaction, typically performed by heating the neat reactants, yields diethyl 2-[(2,4-difluoroanilino)methylene]malonate . chemicalbook.com

Step 2: Thermal Cyclization The intermediate from Step 1 is then subjected to high-temperature thermal cyclization. This is often carried out in a high-boiling point solvent such as diphenyl ether or Dowtherm A to facilitate the intramolecular ring closure. This step affords ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate .

Step 3: Hydrolysis and Decarboxylation The ester group at the C-3 position is subsequently hydrolyzed to a carboxylic acid using a base such as sodium hydroxide, followed by acidification. The resulting 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid can then be decarboxylated by heating to yield 6,8-difluoroquinolin-4(1H)-one .

Step 4: C-3 Iodination The final step is the regioselective iodination of the 6,8-difluoroquinolin-4(1H)-one at the C-3 position. This is effectively achieved using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) in a suitable organic solvent. The reaction proceeds to give the target compound, 6,8-Difluoro-3-iodoquinolin-4(1H)-one .

This synthetic sequence leverages the principles of the Gould-Jacobs reaction for the core construction and a directed C-H functionalization for the final iodination step, providing a reliable pathway to this important fluorinated quinolone derivative.

Convergent and Linear Synthetic Strategies

The synthesis of 6,8-difluoro-3-iodoquinolin-4(1H)-one is most effectively approached through a linear synthetic strategy. This methodology involves the sequential construction of the molecule, starting from a readily available precursor and building upon it in a step-by-step manner. A convergent strategy, where different fragments of the molecule are synthesized separately and then combined, is less common for this particular structure.

A plausible and widely utilized linear approach for the synthesis of the 6,8-difluoroquinolone core is the Gould-Jacobs reaction . nih.govwikipedia.org This reaction is a cornerstone in quinoline (B57606) synthesis and involves the condensation of an aniline derivative with a malonic ester derivative, followed by a thermal cyclization. nih.govgoogle.com

The key steps in the linear synthesis of 6,8-difluoro-3-iodoquinolin-4(1H)-one are as follows:

Condensation: The synthesis begins with the reaction of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate . This condensation reaction typically proceeds by heating the reactants, often without a solvent, to form the intermediate, diethyl 2-((2,4-difluoroanilino)methylene)malonate . ablelab.eu

Cyclization: The resulting anilinomethylene malonate is then subjected to high-temperature thermal cyclization. This step is crucial and is often carried out in a high-boiling point solvent such as diphenyl ether or Dowtherm A to achieve the necessary temperatures for the intramolecular cyclization to occur, yielding ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate . google.com

Hydrolysis: The ester group at the 3-position is then hydrolyzed to a carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, followed by acidification to yield 6,8-difluoro-4-hydroxyquinoline-3-carboxylic acid . wikipedia.org

Iodination: The next critical step is the regioselective iodination at the C-3 position of the quinolone ring. Several methods can be employed for this transformation. One effective method involves the use of a hypervalent iodine reagent, such as phenyliodine(III) diacetate (PIDA) , in the presence of potassium iodide . nih.gov This method is known for its mild reaction conditions and good yields. Another approach is a radical-based direct C-H iodination using an oxidizing agent like potassium persulfate (K₂S₂O₈) and a source of iodine, such as sodium iodide , often in the presence of a catalytic amount of a metal salt. rsc.orgresearchgate.netrsc.org This results in the formation of 6,8-difluoro-3-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Decarboxylation: The final step is the removal of the carboxylic acid group at the 3-position to yield the target compound, 6,8-difluoro-3-iodoquinolin-4(1H)-one . This is typically achieved by heating the carboxylic acid, which results in the loss of carbon dioxide. wikipedia.org

Optimization of Reaction Conditions and Process Efficiency

Gould-Jacobs Reaction Optimization:

Temperature: The cyclization step is highly temperature-dependent. Traditional methods often require temperatures exceeding 250 °C. mdpi.com Microwave-assisted heating has been shown to significantly reduce reaction times and, in some cases, improve yields by allowing for rapid and uniform heating to high temperatures. ablelab.eu

Solvent: The choice of a high-boiling, inert solvent is crucial for achieving the necessary reaction temperature and for solubilizing the reactants. Dowtherm A and diphenyl ether are commonly used, though their high cost and difficulty in removal can be a drawback. google.com

Reaction Time: The optimal reaction time is a balance between achieving complete cyclization and minimizing the degradation of the product at high temperatures. ablelab.eu

Table 1: Optimization of Gould-Jacobs Reaction for Quinolone Synthesis (Illustrative Data)

| Entry | Reactants | Conditions | Yield (%) | Reference |

| 1 | Aniline, Diethyl ethoxymethylenemalonate | Reflux, several hours | Low | ablelab.eu |

| 2 | Aniline, Diethyl ethoxymethylenemalonate | Microwave, 250 °C, 10 min | 37 | ablelab.eu |

| 3 | Aniline, Diethyl ethoxymethylenemalonate | Microwave, 300 °C, 5 min | 47 | ablelab.eu |

This table illustrates the general trend of improved yields with microwave heating and optimized time-temperature profiles as reported for analogous reactions.

Iodination Reaction Optimization:

The regioselective iodination at the C-3 position is a critical transformation. The efficiency and selectivity of this step can be optimized by carefully selecting the iodinating agent and reaction conditions.

Hypervalent Iodine Reagents: The use of PIDA with potassium iodide in a solvent like methanol (B129727) at room temperature offers a mild and efficient method for the C3-iodination of 4-quinolones. nih.gov The reaction is often high-yielding and proceeds with good regioselectivity.

Radical Iodination: A radical-based approach using an oxidant such as K₂S₂O₈ and a metal catalyst can also achieve C3-iodination. rsc.orgresearchgate.net The choice of metal salt and solvent can influence the reaction's efficiency.

Table 2: Optimization of C3-Iodination of 4-Quinolones (Illustrative Data)

| Entry | Substrate | Reagents | Conditions | Yield (%) | Reference |

| 1 | N-benzyl quinolone | NaI, K₂S₂O₈, Ce(NO₃)₃·6H₂O | DCE, 130 °C | 65 | rsc.org |

| 2 | 2-phenyl-4-quinolone | KI, PIDA | MeOH, rt, 2h | 92 | nih.gov |

| 3 | 2-methyl-4-quinolone | KI, PIDA | MeOH, rt, 2h | 88 | nih.gov |

This table presents data for the C3-iodination of various 4-quinolone substrates, demonstrating the effectiveness of different methods.

Chemical Transformations and Functionalization of 6,8 Difluoro 3 Iodoquinolin 4 1h One

Cross-Coupling Reactions at the C-3 Iodine Center

The carbon-iodine bond at the C-3 position is the most labile site for transition metal-catalyzed bond formation, enabling the introduction of a wide array of carbon-based substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds. youtube.comyoutube.comyoutube.com The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in this context, allowing for the coupling of aryl or vinyl halides with organoboron compounds and terminal alkynes, respectively. youtube.comlibretexts.org

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species, typically a boronic acid or its ester, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org For 6,8-Difluoro-3-iodoquinolin-4(1H)-one, the C-I bond readily undergoes oxidative addition to the Pd(0) catalyst. libretexts.org Subsequent transmetalation with the organoboron reagent and reductive elimination yields the 3-substituted quinolone and regenerates the catalyst. youtube.comyoutube.com While the presence of the unprotected N-H group in the quinolone can sometimes inhibit palladium catalysts, specific conditions using appropriate ligands and bases can overcome this challenge. nih.gov Research on similar iodoquinolinone systems has demonstrated successful Suzuki-Miyaura couplings, affording biaryl or vinyl-substituted products in good yields. researchgate.net

The Sonogashira coupling provides a direct route to 3-alkynyl quinolones by reacting the C-3 iodo group with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a mild amine base. youtube.comyoutube.comorganic-chemistry.org The process involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination to furnish the final coupled product. youtube.com This reaction is highly valued for its ability to create conjugated enyne and arylalkyne systems under mild conditions. wikipedia.orglibretexts.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₃PO₄, Na₂CO₃, or Cs₂CO₃ | Dioxane/H₂O, Toluene, or DME | 3-Aryl/Vinyl-6,8-difluoroquinolin-4(1H)-one |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | THF or DMF | 3-Alkynyl-6,8-difluoroquinolin-4(1H)-one |

Beyond the Suzuki and Sonogashira reactions, other transition metal-catalyzed transformations can be employed at the C-3 position. One notable example is the copper-mediated, palladium-catalyzed cross-coupling of 3-iodoquinolones with ethyl bromodifluoroacetate. nih.gov This reaction introduces a difluoroacetate (B1230586) moiety, a valuable functional group in medicinal chemistry, onto the quinolone scaffold. nih.gov The process works well under optimized conditions, providing the desired difluoro-containing products in moderate to excellent yields. nih.gov

Table 2: Example of Other Transition Metal-Mediated Cross-Coupling

| Reagent | Catalyst/Mediator | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Ethyl bromodifluoroacetate | Pd Catalyst / Cu Mediator | Not Specified | 3-(Difluoro(ethoxycarbonyl)methyl)-6,8-difluoroquinolin-4(1H)-one | nih.gov |

Reactivity of the Fluorine Substituents at C-6 and C-8

The fluorine atoms at the C-6 and C-8 positions are not merely passive substituents; they significantly influence the electronic properties of the aromatic ring and can participate directly in chemical reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The presence of strong electron-withdrawing groups, such as fluorine and the quinolone's carbonyl group, activates the ring towards attack by nucleophiles. masterorganicchemistry.comyoutube.com In polyfluoroarenes, SNAr offers a transition-metal-free method for forming new bonds. mdpi.com

For 6,8-Difluoro-3-iodoquinolin-4(1H)-one, the fluorine atoms at C-6 and C-8 are potential leaving groups in SNAr reactions. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov This intermediate is stabilized by the electron-withdrawing groups on the ring. masterorganicchemistry.com Subsequent expulsion of the fluoride (B91410) ion restores aromaticity and yields the substituted product. wikipedia.org The reaction is typically facilitated by a base and can be influenced by the choice of solvent and temperature. mdpi.com Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functionalities.

Table 3: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Type | Potential Product (at C-6 or C-8) |

|---|---|---|

| R-NH₂ | Primary/Secondary Amine | Amino-substituted quinolone |

| R-O⁻ | Alkoxide/Phenoxide | Alkoxy/Phenoxy-substituted quinolone |

| R-S⁻ | Thiolate | Thioether-substituted quinolone |

Beyond acting as a leaving group in SNAr reactions, the direct modification of the C-F bond is challenging due to its high bond strength. The primary pathway for functionalizing the fluorinated positions on this type of electron-poor scaffold remains nucleophilic displacement. mdpi.com Research into C-F activation using transition metals on polyfluoroarenes is an active field, but SNAr provides a more common and often more accessible synthetic route for these specific substrates. mdpi.com

N-Functionalization of the Quinolone Ring System

The nitrogen atom of the quinolone ring is a nucleophilic center that can be readily functionalized, most commonly through alkylation or arylation reactions. This modification is a crucial step in the synthesis of many biologically active quinolone derivatives. nih.govmdpi.com The conversion of the N-H group is often straightforward, allowing for the introduction of substituents that can modulate the compound's pharmacological and physicochemical properties. mdpi.com

A quantitative structure-activity relationship (QSAR) study on a series of 1-substituted 6,8-difluoroquinolones highlighted the importance of the N1 substituent for biological activity. nih.gov The study explored a variety of groups, finding that properties like size, shape, and the presence of heteroatoms in the N1 substituent significantly impacted the compound's potency. nih.gov The cyclopropyl (B3062369) group was identified as a particularly effective substituent for enhancing activity. nih.gov

Table 4: Examples of N-Functionalization on the Quinolone Ring

| Reaction Type | Reagent | Base | N1-Substituent Introduced | Reference |

|---|---|---|---|---|

| Alkylation | Cyclopropyl Halide | e.g., K₂CO₃ | Cyclopropyl | nih.gov |

| Alkylation | Ethyl Halide | e.g., K₂CO₃ | Ethyl | nih.gov |

| Alkylation | Substituted Benzyl (B1604629) Halide | e.g., K₂CO₃ | Substituted Benzyl | nih.gov |

N-Alkylation and N-Acylation Reactions

The nitrogen atom at the 1-position of the quinolinone ring can be readily functionalized through alkylation and acylation reactions. These transformations are crucial as they not only allow for the introduction of diverse substituents but also significantly modify the solubility, and electronic properties of the molecule, which can influence the outcome of subsequent reactions.

N-Alkylation: The alkylation of the quinolinone nitrogen is typically achieved under basic conditions. The choice of base and solvent is critical to ensure high yields and to prevent potential side reactions, such as O-alkylation. Common bases used for this purpose include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF). A variety of alkylating agents, including simple alkyl halides, benzyl halides, and functionalized alkyl chains, can be employed to introduce a wide range of substituents at the N1-position.

N-Acylation: Similarly, N-acylation can be accomplished by treating the quinolinone with acyl chlorides or acid anhydrides in the presence of a base. This reaction introduces an acyl group, which can serve as a protecting group or as a point for further functionalization.

Below is a table summarizing typical conditions for N-alkylation reactions.

| Reagent | Base | Solvent | Temperature | Product |

| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ or Cs₂CO₃ | DMF | Room Temp. to 80 °C | N-Alkyl-6,8-difluoro-3-iodoquinolin-4(1H)-one |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | N-Benzyl-6,8-difluoro-3-iodoquinolin-4(1H)-one |

Impact of N-Substitution on Subsequent Transformations

The nature of the substituent at the N1-position has a profound impact on the reactivity of the 3-iodo-quinolinone scaffold in subsequent chemical transformations. The electronic and steric properties of the N-substituent can influence the efficiency and regioselectivity of reactions at the C3-position. For instance, bulky N-substituents may sterically hinder the approach of reagents to the iodine-bearing carbon, potentially requiring more forcing reaction conditions for coupling reactions.

Electronically, an electron-donating N-substituent can increase the electron density of the quinolinone ring system, which may affect the oxidative addition step in palladium-catalyzed cross-coupling reactions. Conversely, electron-withdrawing N-acyl groups can decrease the nucleophilicity of the ring system.

Ring Annulation and Derivatization to Fused Heterocyclic Systems

The 3-iodoquinolinone core is an excellent precursor for the synthesis of more complex, fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Furo[3,2-c]quinolines

One of the most valuable transformations of 3-iodoquinolinones is their conversion into furo[3,2-c]quinolines. This is typically achieved through a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization. The N-substituted 6,8-difluoro-3-iodoquinolin-4(1H)-one is first coupled with a suitable alkyne, such as an ethynyl-substituted aromatic or aliphatic compound, using a palladium catalyst and a copper(I) co-catalyst. The resulting 3-alkynylquinolinone intermediate then undergoes a cyclization reaction, often promoted by a base or a transition metal catalyst, to afford the fused furo[3,2-c]quinoline (B8618731) system. The fluorine atoms at positions 6 and 8 of the final product are retained, offering a handle for further modifications or influencing the biological activity of the molecule.

General reaction scheme for the synthesis of furo[3,2-c]quinolines:

Sonogashira Coupling: N-substituted-6,8-difluoro-3-iodoquinolin-4(1H)-one + Terminal Alkyne → N-substituted-6,8-difluoro-3-alkynylquinolin-4(1H)-one

Intramolecular Cyclization: N-substituted-6,8-difluoro-3-alkynylquinolin-4(1H)-one → Fused Furo[3,2-c]quinoline

Construction of Advanced Polycyclic Architectures.nih.gov

Beyond the synthesis of tricyclic furo[3,2-c]quinolines, the 6,8-difluoro-3-iodoquinolin-4(1H)-one scaffold can be utilized to construct even more complex polycyclic architectures. nih.gov For instance, the furan (B31954) ring of the newly formed furo[3,2-c]quinoline can participate in further cycloaddition reactions. Depending on the substituents and reaction conditions, these products can be transformed into tetracyclic and pentacyclic systems. nih.gov For example, pyrano[3,2-c]quinolone products have been successfully converted to tetracyclic 4,9-dihydro-5H-cyclopenta[lmn]phenanthridin-5-one derivatives. nih.gov

These advanced polycyclic systems are often sought after for their potential as novel therapeutic agents or as advanced materials with unique photophysical properties. The ability to build such molecular complexity from a relatively simple, fluorinated quinolinone starting material highlights the synthetic utility of this compound.

Structural Elucidation and Conformational Analysis of 6,8 Difluoro 3 Iodoquinolin 4 1h One Derivatives

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the electronic and vibrational states of a molecule, as well as the connectivity and chemical environment of its constituent atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise assignment of chemical shifts and coupling constants allows for the complete structural verification of quinolinone derivatives. bas.bgnih.gov

In the ¹H NMR spectrum of a quinolin-4(1H)-one scaffold, the N-H proton typically appears as a broad singlet at a significantly downfield chemical shift, often above 11.0 ppm, due to hydrogen bonding in solvents like DMSO. rsc.org The aromatic protons on the quinoline (B57606) core exhibit chemical shifts and splitting patterns dictated by their position relative to the fluorine substituents and the heterocyclic nitrogen atom. The electronegative fluorine atoms cause a general downfield shift for nearby protons. The proton at the C2 position, adjacent to the iodine atom, would likely appear as a singlet in the aromatic region.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C4) is characteristically found in the highly deshielded region of the spectrum, typically around 176 ppm. rsc.org Carbons directly bonded to fluorine atoms (C6 and C8) would exhibit large one-bond C-F coupling constants, a key diagnostic feature. The chemical shift of the carbon bearing the iodine atom (C3) would also be influenced by the halogen's electronegativity and size. The remaining carbon signals are assigned based on their expected chemical shifts and correlations observed in 2D NMR spectra. bas.bgtsijournals.com

Table 1: Typical NMR Chemical Shift Ranges for Substituted Quinolin-4(1H)-ones in DMSO-d₆ This table presents generalized data based on similar structures; specific values for 6,8-Difluoro-3-iodoquinolin-4(1H)-one may vary.

| Atom/Group | Technique | Expected Chemical Shift (δ) / ppm | Notes |

| N-H | ¹H NMR | > 11.0 | Broad singlet, downfield shift due to H-bonding. rsc.org |

| Aromatic-H | ¹H NMR | 7.0 - 8.5 | Complex multiplets, specific shifts influenced by F and I substituents. rsc.org |

| C2-H | ¹H NMR | ~8.0 - 9.0 | Singlet, downfield due to proximity to nitrogen and iodine. |

| C4=O | ¹³C NMR | ~176 - 178 | Carbonyl carbon, highly deshielded. rsc.org |

| C2 | ¹³C NMR | ~145 - 150 | Deshielded by adjacent nitrogen. rsc.org |

| C3-I | ¹³C NMR | ~85 - 95 | Shielded by the "heavy atom effect" of iodine. |

| C6-F, C8-F | ¹³C NMR | ~150 - 160 | Large ¹JCF coupling constant is expected. |

| Other Aromatic C | ¹³C NMR | ~105 - 140 | Shifts and C-F couplings depend on position relative to substituents. rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound, providing a functional group fingerprint. nih.govstanford.edu For 6,8-Difluoro-3-iodoquinolin-4(1H)-one, these spectra are dominated by characteristic bands corresponding to its key structural features. mdpi.com

The most prominent absorption in the IR spectrum is typically the C=O stretching vibration of the quinolone ring, which appears as a strong band around 1620-1630 cm⁻¹. mdpi.com The N-H stretching vibration is observed as a broad band in the 3300-3500 cm⁻¹ region. mdpi.com Aromatic C=C stretching vibrations give rise to a series of bands between 1450 and 1600 cm⁻¹. mdpi.com The presence of fluorine is confirmed by strong C-F stretching vibrations, typically found in the 1100-1250 cm⁻¹ range. mdpi.com The C-I stretching vibration would be expected at lower frequencies, usually below 600 cm⁻¹.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. nih.gov Aromatic ring breathing modes are often strong in the Raman spectrum. The combination of IR and Raman data allows for a comprehensive vibrational assignment, which can be supported by theoretical calculations using methods like Density Functional Theory (DFT). nih.govarxiv.orgnih.gov

Table 2: Characteristic Vibrational Frequencies for 6,8-Difluoro-3-iodoquinolin-4(1H)-one This table presents generalized data based on similar structures; specific values may vary.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3300 - 3500 | Medium-Broad |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| C=O Stretch | IR | 1620 - 1630 | Strong mdpi.com |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong mdpi.com |

| C-F Stretch | IR | 1100 - 1250 | Strong mdpi.com |

| C-I Stretch | IR, Raman | < 600 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. nih.gov Using techniques like electrospray ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ ion. rsc.org The mass-to-charge ratio of this ion is then measured to four or more decimal places.

This precise mass measurement allows for the calculation of a unique elemental formula, thereby confirming the identity of the synthesized compound. rsc.org For 6,8-Difluoro-3-iodoquinolin-4(1H)-one, HRMS would be used to verify that the experimental mass corresponds to the theoretical mass calculated for the molecular formula C₉H₅F₂INO. This method is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: Theoretical Mass Calculation for 6,8-Difluoro-3-iodoquinolin-4(1H)-one

| Formula | Ion | Theoretical Exact Mass (m/z) |

| C₉H₅F₂INO | [M+H]⁺ | 321.9433 |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopy provides data on connectivity and functional groups, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. researchgate.netresearchgate.net This technique yields precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined.

X-ray analysis of quinolinone derivatives reveals that the fused bicyclic ring system is nearly planar. researchgate.net For 6,8-Difluoro-3-iodoquinolin-4(1H)-one, the quinoline core is expected to be essentially flat, with the fluorine, iodine, and oxygen atoms lying close to this plane.

Analysis of bond lengths would show the C4=O double bond to be approximately 1.24 Å. The C-F bond lengths would be around 1.35 Å, and the C-I bond length would be significantly longer, in the range of 2.10 Å. The internal bond angles of the benzene (B151609) and pyridinone rings would be close to 120°, with slight distortions due to the fusion of the rings and the presence of bulky and electronegative substituents.

The solid-state architecture of 6,8-Difluoro-3-iodoquinolin-4(1H)-one is dictated by a network of intermolecular interactions. nih.govmdpi.com The most significant of these is the hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C4=O) of a neighboring molecule. najah.edu This N-H···O interaction often leads to the formation of centrosymmetric dimers or infinite chains, which are fundamental motifs in the crystal packing of quinolin-4-ones. researchgate.netnajah.edu

Furthermore, the presence of both fluorine and iodine atoms introduces the possibility of halogen bonding. nih.gov The iodine atom, with its electropositive σ-hole, could act as a halogen bond donor, interacting with the electronegative carbonyl oxygen or fluorine atoms of adjacent molecules (C-I···O or C-I···F). These directional interactions can serve as powerful tools in guiding the assembly of supramolecular structures. nih.gov The analysis of these combined forces—hydrogen bonds, π–π stacking, and halogen bonds—is essential for a complete understanding of the crystal packing. nih.gov

Tautomerism and Isomerism in the Quinolone-4(1H)-one System

The quinolin-4(1H)-one scaffold is a critical pharmacophore in numerous therapeutic agents. Its biological activity is intrinsically linked to its structural and electronic properties, which are significantly influenced by tautomerism. Tautomers are constitutional isomers that readily interconvert, and in the case of the quinolin-4(1H)-one system, the most prominent forms are the keto-enol and N-H tautomers. The position of this equilibrium can be affected by various factors, including substitution patterns on the quinolone ring.

Experimental Evidence for Keto-Enol and N-H Tautomeric Forms

The quinolin-4(1H)-one core can exist in equilibrium between the keto form, quinolin-4(1H)-one, and its enol tautomer, 4-hydroxyquinoline (B1666331). wikipedia.org Extensive experimental studies utilizing various spectroscopic and crystallographic techniques have provided compelling evidence for the existence and predominance of specific tautomeric forms.

In the solid state and in solutions, the keto form of quinolin-4(1H)-one and its derivatives is generally favored. researchgate.net X-ray crystallography studies on 4(1H)-quinolone reveal a dimeric structure linked by intermolecular hydrogen bonds, with a carbon-oxygen bond length characteristic of a C=O double bond, confirming the keto structure. researchgate.net

Spectroscopic data further corroborates these findings. In the ¹³C NMR spectra of 4(1H)-quinolones in DMSO, the presence of a signal for the C4-carbonyl carbon at approximately 176.8 ppm is indicative of the keto form. researchgate.net Similarly, ¹H NMR spectra in DMSO show splitting patterns that support the carbonyl nature of the C4 position. researchgate.net Infrared spectroscopy also plays a crucial role in identifying the dominant tautomer. The powder FT-IR spectra of 4(1H)-quinolones typically exhibit a strong stretching band for the C=O bond around 1505 cm⁻¹ and lack a broad hydroxyl peak, which would be expected for the enol form. researchgate.net

Despite the prevalence of the keto form, the existence of the enol tautomer is well-established, particularly in the gas phase. researchgate.net The tautomeric equilibrium is dynamic and can be influenced by the solvent environment. Studies have shown that the keto form is favored in polar aprotic solvents like DMSO, while the enol form may be more prevalent in non-polar solvents. nih.gov This solvent-dependent equilibrium highlights the subtle energetic balance between the two tautomeric forms.

The N-H tautomerism, while less commonly discussed than the keto-enol equilibrium, is also a structural feature of the quinolin-4(1H)-one system. The proton on the nitrogen atom can, in principle, tautomerize to the carbonyl oxygen, leading to the 4-hydroxyquinoline enol form. The stability of the N-H tautomer (the keto form) is supported by the extensive hydrogen bonding observed in the crystal structure and the chemical reactivity of the molecule, which often involves substitution at the nitrogen atom.

Table 1: Spectroscopic Evidence for Tautomeric Forms in Quinolone-4(1H)-one Systems

| Spectroscopic Technique | Observation | Interpretation |

| ¹³C NMR | Signal around 176.8 ppm in DMSO | Indicates the presence of a C4-carbonyl group (Keto form) researchgate.net |

| ¹H NMR | Splitting of the C2 proton to a triplet in DMSO | Consistent with the carbonyl nature of the 4(1H)-quinolone researchgate.net |

| FT-IR | C=O stretching band around 1505 cm⁻¹; absence of a broad O-H band | Confirms the predominance of the keto form in the solid state researchgate.net |

| X-ray Crystallography | C-O bond length characteristic of a double bond; intermolecular N-H---O hydrogen bonding | Solid-state structure exists as the keto tautomer researchgate.net |

Influence of Halogen Substituents on Tautomeric Preferences

The introduction of halogen substituents onto the quinolin-4(1H)-one ring can significantly modulate the tautomeric equilibrium. The electronic effects of halogens, namely their inductive electron-withdrawing (-I) and resonance electron-donating (+R) properties, can alter the relative stabilities of the keto and enol forms.

Theoretical studies on substituted quinolones have shown that the nature and position of substituents are critical in determining tautomeric preference. researchgate.net Generally, electron-withdrawing groups can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby shifting the equilibrium.

In a related example, the study of 8-(4-Hydroxy-1,2,3,5-tetrafluorophenyldiazenyl)quinolin-7-ol, which contains multiple fluorine substituents, revealed that it exists as a single enol (azo) tautomer. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov This was attributed to the reduced basicity of the azo group nitrogen atoms due to the electron-withdrawing fluorine atoms, which prevents the proton transfer necessary to form the hydrazone tautomer. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov While this is not a direct keto-enol equilibrium of the quinolone ring itself, it demonstrates the powerful influence of fluorine substituents on tautomeric preferences within a quinoline-based system.

The presence of halogens can also influence the strength of intramolecular and intermolecular hydrogen bonds, which play a role in stabilizing specific tautomeric forms. rsc.org For instance, a halogen at the 8-position could potentially engage in hydrogen bonding with the N-H proton or the C4-carbonyl group, further stabilizing the keto form.

Table 2: Predicted Influence of Halogen Substituents on Tautomerism in 6,8-Difluoro-3-iodoquinolin-4(1H)-one

| Substituent | Position | Electronic Effect | Predicted Influence on Tautomeric Equilibrium |

| Fluorine | 6 | -I > +R | Stabilization of the keto form |

| Fluorine | 8 | -I > +R | Stabilization of the keto form; potential for intramolecular hydrogen bonding |

| Iodine | 3 | -I | Minor influence compared to fluorine; steric effects may also be a factor |

Computational and Theoretical Studies on 6,8 Difluoro 3 Iodoquinolin 4 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 6,8-Difluoro-3-iodoquinolin-4(1H)-one from first principles.

Investigation of Electronic Structure and Reactivity Descriptors

DFT calculations can provide a detailed picture of the electronic landscape of 6,8-Difluoro-3-iodoquinolin-4(1H)-one. By solving approximations of the Schrödinger equation, researchers can determine key electronic properties.

Key Parameters from DFT:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, offering insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack. The electronegative fluorine and iodine atoms, along with the carbonyl group, would significantly influence this distribution.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity. Descriptors such as chemical potential, hardness, softness, and the Fukui function can be calculated to predict how and where the molecule will react.

Below is a hypothetical table of reactivity descriptors for 6,8-Difluoro-3-iodoquinolin-4(1H)-one, as would be generated from a DFT analysis.

| Reactivity Descriptor | Hypothetical Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity. |

| Chemical Potential (μ) | -4.3 eV | Measures the escaping tendency of electrons. |

| Global Hardness (η) | 2.2 eV | Resistance to change in electron distribution. |

| Global Softness (S) | 0.227 eV⁻¹ | Inverse of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | 4.19 eV | Measures the electrophilic character of the molecule. |

Note: The values in this table are illustrative and not based on actual experimental or computational data for 6,8-Difluoro-3-iodoquinolin-4(1H)-one.

Prediction of Spectroscopic Properties

DFT and other quantum chemical methods are also adept at predicting spectroscopic data, which can be invaluable for compound characterization.

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated. This is useful for assigning peaks in experimental spectra and confirming the molecular structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of the molecule can be computed. This allows for the assignment of absorption bands in infrared (IR) and Raman spectra to specific molecular motions, such as C=O stretching, C-F vibrations, and aromatic ring modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the wavelengths of maximum absorption (λ_max) in its UV-Vis spectrum. This provides information about the electronic structure and chromophores within the molecule.

Computational Modeling of Reaction Mechanisms

Computational chemistry can illuminate the pathways and energetics of chemical reactions involving 6,8-Difluoro-3-iodoquinolin-4(1H)-one.

Energetic Profiles and Transition State Characterization for Synthetic Pathways

For any proposed synthesis of 6,8-Difluoro-3-iodoquinolin-4(1H)-one, computational modeling can map out the entire reaction coordinate. This involves:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Transition State Analysis: Characterizing the geometry of the transition state, the highest-energy point along the reaction pathway. Vibrational frequency calculations are used to confirm that a structure is a true transition state (identified by having exactly one imaginary frequency).

Catalytic Cycle Simulations for Metal-Mediated Reactions

The iodine atom at the 3-position makes 6,8-Difluoro-3-iodoquinolin-4(1H)-one a prime candidate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). DFT can be used to simulate the entire catalytic cycle for such reactions. This would involve modeling key steps like:

Oxidative Addition: The insertion of the metal catalyst (e.g., a palladium complex) into the carbon-iodine bond.

Transmetalation (for Suzuki coupling): The transfer of an organic group from another organometallic reagent to the catalyst.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the catalyst is regenerated.

Molecular Simulations for Interaction Analysis

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular simulations can explore how 6,8-Difluoro-3-iodoquinolin-4(1H)-one interacts with its environment, such as a biological macromolecule or a solvent.

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a larger receptor, such as a protein or enzyme active site. Docking algorithms score different binding poses based on factors like electrostatic interactions and shape complementarity. This is a common first step in computational drug discovery.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time. By simulating the movements of all atoms in the system (the quinolone, a receptor, and surrounding solvent molecules), MD can assess the stability of a docked pose, calculate binding free energies, and identify key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that stabilize the complex.

Molecular Docking to Probe Binding Site Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com This method is widely used to understand how a ligand, such as a quinolinone derivative, might interact with the active site of a biological target, typically a protein or nucleic acid. mdpi.comnih.gov The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand and to estimate the strength of the interaction, often expressed as a docking score or binding energy. nih.govproquest.com

In the context of quinolinone derivatives, which are known for a broad spectrum of pharmacological activities, molecular docking studies have been instrumental. For instance, derivatives of the quinoline (B57606) scaffold have been investigated as inhibitors of various enzymes, including HIV reverse transcriptase, cyclooxygenase (COX), and bacterial DNA gyrase. nih.govproquest.comresearchgate.net These studies typically involve the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from crystallographic or NMR studies, often from a repository like the Protein Data Bank (PDB). The ligand, in this case, a quinolinone derivative, is built and optimized using molecular modeling software.

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the receptor, and various conformational poses are sampled. mdpi.comnih.gov An algorithm then scores these poses based on a force field that calculates the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

Analysis of Results: The resulting docked poses are analyzed to understand the key interactions between the ligand and the amino acid residues of the binding site. For example, a study on quinoline derivatives as HIV reverse transcriptase inhibitors identified specific interactions with key amino acid residues in the enzyme's active site. nih.gov Similarly, docking studies on other quinoline derivatives have elucidated binding modes within the active sites of COX-1 and bacterial enzymes. proquest.comresearchgate.net

Table 1: Representative Molecular Docking Parameters for Quinolinone Derivatives

| Parameter | Description | Typical Software |

| Receptor | 3D structure of the biological target (e.g., protein, DNA). | Sourced from PDB |

| Ligand | 3D structure of the small molecule to be docked. | ChemDraw, MarvinSketch |

| Docking Algorithm | Method used to explore ligand conformations and orientations. | AutoDock Vina, GOLD |

| Scoring Function | Calculates the binding affinity or score for each pose. | Empirical, knowledge-based |

| Output | Binding energy (kcal/mol), RMSD, interaction analysis. | Discovery Studio, PyMOL |

Dynamics Simulations for Conformational Flexibility

For a compound like 6,8-Difluoro-3-iodoquinolin-4(1H)-one, MD simulations would be a valuable tool to:

Assess Binding Stability: After an initial docking pose is obtained, an MD simulation can be run to observe if the ligand remains stably bound within the active site over a period of nanoseconds. This helps to validate the docking results.

Understand Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, which are often crucial for biological function.

Calculate Binding Free Energies: More advanced MD simulation techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the absolute or relative binding free energies, providing a more accurate prediction of binding affinity than docking scores alone.

Table 2: Key Aspects of Molecular Dynamics Simulations for Ligand-Protein Complexes

| Aspect | Description | Common Software |

| Force Field | A set of parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent representation. | N/A |

| Simulation Time | Typically ranges from nanoseconds to microseconds. | N/A |

| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis. | GROMACS, NAMD, AMBER |

Structure Interaction Relationship Sir Studies for Halogenated Quinolone Derivatives

Role of Fluorine and Iodine in Molecular Recognition and Binding Specificity

Halogen Bonding Interactions in Intermolecular Associations

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic Lewis base. nih.gov This interaction has gained significant recognition in drug design as a force for molecular recognition and binding. nih.govacs.org In the context of 6,8-Difluoro-3-iodoquinolin-4(1H)-one, the iodine atom at the C-3 position is a potential halogen bond donor. The strength of this bond can be significant, influencing the orientation and stability of the ligand-receptor complex. beilstein-journals.org Computational studies on various iodine-containing molecules have confirmed the presence and quantified the strength of σ-holes, which are crucial for these interactions. nih.gov The ability of the iodine in the quinolone structure to form halogen bonds can be a key determinant in its interaction with biological targets, such as enzymes or nucleic acids.

Impact on Electrostatic and Steric Complementarity

The fluorine atoms at the C-6 and C-8 positions significantly impact the electrostatic and steric properties of the quinolone ring. The high electronegativity of fluorine leads to a polarized C-F bond, which can alter the charge distribution across the molecule. The introduction of a fluorine atom at the C-6 position in quinolones has been shown to increase their penetration into bacterial cells and enhance their activity against Gram-negative bacteria. nih.gov This is often attributed to the increased lipophilicity and altered electronic properties imparted by the fluorine atom. nih.gov

The difluoro substitution at C-6 and C-8, as seen in 6,8-Difluoro-3-iodoquinolin-4(1H)-one, creates a distinct electronic environment that can favor specific interactions with receptor sites. Sterically, the fluorine atoms are relatively small, but their presence can still influence the conformation of the quinolone and its ability to fit into a binding pocket. The interplay between the electron-withdrawing fluorine atoms and the polarizable iodine atom contributes to a unique electrostatic potential surface that dictates the compound's binding orientation and specificity.

Investigation of Substituent Effects on Ligand-Receptor Interactions

The biological activity of quinolone derivatives is highly sensitive to the nature and position of substituents on the core structure. Systematic modifications at various positions have been a cornerstone of medicinal chemistry efforts to optimize their potency and selectivity. nih.gov

Systematic Structural Variations at C-3, C-6, C-8, and N-1

Research on quinolone derivatives has extensively explored the impact of modifying different positions on the quinolone scaffold.

C-3 Position: The C-3 position is critical for the interaction with DNA gyrase and topoisomerase IV, the primary targets of many antibacterial quinolones. nih.gov While a carboxylic acid group is often found at this position and is considered essential for interacting with DNA bases and the enzymes, the introduction of an iodine atom suggests a different or additional interaction mechanism, potentially involving halogen bonding as a key feature. nih.govnih.gov

C-6 and C-8 Positions: The presence of fluorine at the C-6 position is a common feature in many potent fluoroquinolone antibiotics, leading to a 5- to 100-fold increase in potency compared to other halogens. nih.gov The addition of a second fluorine at the C-8 position further modulates the electronic properties and can enhance activity. nih.gov

Correlation between Structural Modifications and Interaction Potency

Structure-activity relationship (SAR) studies have established clear correlations between specific structural features and the biological activity of quinolone derivatives. The following table summarizes key findings from studies on analogous compounds.

| Position | Substituent | Effect on Potency | Reference |

| N-1 | 2,4-Difluorophenyl | High in vitro antibacterial potency | nih.gov |

| N-1 | Cyclopropyl (B3062369) | Confers activity against Gram-negative bacteria | nih.gov |

| C-3 | Carboxylic Acid | Essential for interaction with DNA gyrase | nih.gov |

| C-6 | Fluorine | 5- to 100-fold increase in potency | nih.gov |

| C-7 | 3-Amino-1-pyrrolidinyl | High in vitro antibacterial potency | nih.gov |

| C-7 | Piperazinyl | Excellent in vitro potency and in vivo efficacy | nih.gov |

| C-8 | Fluorine | Modulates electronic properties and can enhance activity | nih.gov |

These findings highlight the modular nature of the quinolone scaffold, where specific substitutions at different positions can be combined to fine-tune the desired biological activity.

Rational Design Principles for Modulating Molecular Recognition

The accumulated knowledge from SIR studies provides a foundation for the rational design of novel quinolone derivatives with tailored properties. rsc.orgbiointerfaceresearch.com The goal is to optimize interactions with the target to enhance potency and selectivity while minimizing off-target effects.

Key principles for modulating molecular recognition include:

Exploiting Halogen Bonding: The deliberate incorporation of larger, more polarizable halogens like iodine at strategic positions can introduce strong, directional halogen bonds to anchor the ligand in the binding site. nih.gov The design should consider the geometry and nature of the acceptor group in the target protein.

Fine-Tuning Electrostatics: The use of multiple fluorine substituents, as in the 6,8-difluoro pattern, allows for precise control over the electrostatic potential of the molecule. This can be used to achieve electrostatic complementarity with the binding pocket of the target.

Optimizing N-1 Substituents: The N-1 position offers a versatile handle for modifying steric bulk and electronic properties to improve target engagement and pharmacokinetic profiles. The choice of substituent can be guided by the topology and chemical nature of the receptor's N-1 binding region.

Synergistic Substituent Effects: The design process should consider the interplay between different substituents. For example, the electron-withdrawing nature of the C-6 and C-8 fluorines can enhance the σ-hole on the C-3 iodine, thereby strengthening its halogen bonding capability.

By integrating these principles, it is possible to design new quinolone derivatives, such as those based on the 6,8-Difluoro-3-iodoquinolin-4(1H)-one scaffold, with potentially novel or improved biological activities.

Pharmacophore Elucidation and Bioisosteric Replacements

The foundational 4-quinolone core is a well-established pharmacophore, crucial for a range of biological activities. mdpi.com The interaction of this core with target enzymes is often mediated by a water-metal ion bridge, primarily involving the C3 and C4 positions of the quinolone skeleton. This interaction is a key determinant of the compound's biological action. mdpi.com

The substitution pattern on the quinolone ring system plays a critical role in modulating potency, selectivity, and pharmacokinetic properties. For instance, in the broader class of fluoroquinolones, fluorine atoms at the C6 and C8 positions are known to influence antibacterial activity and cell permeability. nih.govnih.gov Specifically, a fluorine at C6 generally enhances bacterial penetration, while a substituent at C8 can impact the compound's activity spectrum. nih.gov

In the specific case of 6,8-Difluoro-3-iodoquinolin-4(1H)-one , the iodine atom at the C3 position represents a significant deviation from the more commonly studied quinolones that typically possess a carboxylic acid group at this position. This C3-iodo substitution alters the electronic and steric properties of the molecule, thereby influencing its interaction with target proteins. While the carboxylic acid group is known to chelate with a magnesium ion, crucial for binding to DNA gyrase and topoisomerase IV, the iodine atom introduces a potential for halogen bonding. mdpi.comresearchgate.net A pharmacophore model for related quinolone derivatives targeting the DNA gyrase B (gyrB) protein has identified key features including hydrophobic regions, hydrogen bond acceptors and donors, aromatic moieties, and halogen bond donors (XBD), highlighting the potential role of halogen atoms in binding.

Bioisosteric replacement is a fundamental strategy in medicinal chemistry to fine-tune the properties of a lead compound. researchgate.net In the context of quinolones, the C3-carboxylic acid has been a target for such replacements to improve physicochemical and pharmacokinetic profiles. Common bioisosteres for carboxylic acids include tetrazoles and other acidic heterocycles.

For 6,8-Difluoro-3-iodoquinolin-4(1H)-one , a key bioisosteric consideration would be the replacement of the C3-iodo group. The nature of this substituent significantly alters the interaction landscape compared to a carboxylic acid. Therefore, direct replacement with classical carboxylic acid isosteres may not be appropriate. Instead, exploring other halogens or functional groups that can mimic the halogen bonding potential or the steric bulk of iodine would be a more relevant strategy. For instance, other halogens like bromine or chlorine could be considered, or even non-classical bioisosteres that can form similar non-covalent interactions.

Strategies for Enhancing Molecular Complementarity

Enhancing the molecular complementarity between a ligand and its binding site is a primary goal of rational drug design. For 6,8-Difluoro-3-iodoquinolin-4(1H)-one , this involves optimizing the interactions driven by its unique substitution pattern.

The iodine at the C3 position introduces a unique element for molecular complementarity. As a large, polarizable atom, iodine is a strong halogen bond donor. This interaction, which involves the favorable electrostatic interaction between the positive region on the halogen (the σ-hole) and a nucleophilic site on the protein, can significantly contribute to binding affinity and selectivity. Therefore, a key strategy to enhance molecular complementarity would be to identify and optimize these halogen bonding interactions within the target's binding pocket. This could involve modifying other parts of the molecule to better position the C3-iodo group for optimal interaction with a halogen bond acceptor, such as a carbonyl oxygen or an aromatic ring on a protein residue.

Future Research Directions and Advanced Applications in Chemical Synthesis

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 6,8-Difluoro-3-iodoquinolin-4(1H)-one and its derivatives. Current multi-step syntheses could be replaced by more sustainable alternatives that align with the principles of green chemistry. researchgate.net

Key areas of development include:

One-Pot, Multi-Component Reactions: Inspired by methods used for other iodo-quinolines, one-pot, three-component syntheses using a difluoro-aniline precursor, an appropriate aldehyde, and a C3-synthon could offer a rapid and cost-effective route to the core structure. nih.gov Such methods often reduce the need for intermediate purification steps, saving time and resources.

Catalyst-Free Syntheses: Exploring tandem reactions, such as amination followed by Michael addition, under catalyst-free conditions at elevated temperatures could provide access to a range of N-substituted derivatives in good to excellent yields. rsc.org

| Synthetic Strategy | Principle | Potential Advantage |

| Domino Reaction | A sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. | Reduces reaction steps, purification, and waste; increases overall yield. rsc.org |

| Multi-Component Reaction | Three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all reactants. | High atom economy, operational simplicity, and rapid library generation. nih.gov |

| Catalyst-Free Synthesis | Reactions proceed without a metal or organic catalyst, often driven by thermal energy. | Avoids catalyst cost and toxicity, simplifies product purification. rsc.org |

Exploration of Unconventional Reactivity Patterns

The interplay between the electron-withdrawing difluoro substitutions and the reactive C-I bond at the 3-position invites the exploration of new reactivity patterns.

Selective C-H Functionalization: Transition metal-catalyzed C-H activation presents a powerful strategy for regioselective functionalization of the quinoline (B57606) core. nih.gov Future studies could develop methods to selectively activate C-H bonds at positions C-2, C-5, or C-7, taking advantage of the directing influence of the existing substituents and the N-oxide form of the molecule.

Advanced Cross-Coupling Reactions: The iodine atom at the C-3 position is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Sonogashira carbonylation, to introduce diverse functional groups. nih.gov Research into novel coupling partners and catalysts could expand the accessible chemical space.

Halogen-Specific Reactions: The distinct reactivities of the C-F and C-I bonds could be exploited for sequential and site-selective modifications. The C-I bond's susceptibility to displacement reactions with nucleophiles like piperidine (B6355638) is well-established for haloquinolines, while the fluorine atoms are generally more robust, influencing the molecule's electronic properties and stability. acs.org

Integration of 6,8-Difluoro-3-iodoquinolin-4(1H)-one into Advanced Materials Science

The inherent electronic properties of the quinoline scaffold suggest significant potential for its use in materials science, particularly in organic electronics.

Functionalized quinolines with donor-acceptor-donor (D-A-D) architectures have been successfully used as active layers in p-channel organic field-effect transistors (OFETs). rsc.org The 6,8-difluoro-3-iodoquinolin-4(1H)-one core possesses key attributes for such applications:

Electron-Deficient Core: The electron-withdrawing fluorine atoms and the quinolone carbonyl group create an electron-deficient aromatic system.

Tunable π-Conjugation: The C-3 iodo group serves as a versatile point for introducing electron-donating groups via cross-coupling, creating D-A-D structures with tunable HOMO/LUMO energy levels.

Enhanced Self-Assembly: The planarity of the quinoline ring and the potential for intermolecular interactions (e.g., hydrogen bonding, π-π stacking) can facilitate ordered packing in thin films, which is crucial for efficient charge transport. rsc.org

Future work could involve synthesizing a series of derivatives where the iodo group is replaced with various π-conjugated moieties to optimize performance in electronic devices like OFETs and organic light-emitting diodes (OLEDs).

High-Throughput and Combinatorial Chemistry for Derivative Libraries

The 6,8-difluoro-3-iodoquinolin-4(1H)-one structure is an ideal scaffold for combinatorial chemistry and high-throughput screening (HTS). plos.org Its defined core and reactive C-I handle allow for the systematic generation of large libraries of derivatives.

The process would involve:

Library Design: Creating a virtual library by computationally enumerating potential products from the reaction of the quinolone scaffold with a diverse set of building blocks (e.g., amines, boronic acids, alkynes). nih.gov

Combinatorial Synthesis: Synthesizing the designed library of compounds using parallel synthesis techniques. The versatility of the C-3 iodo group is key to introducing diversity. nih.gov

Quantitative High-Throughput Screening (qHTS): Screening the compound library against biological targets, such as bacterial enzymes or histone demethylases, to identify "hit" compounds. plos.org For instance, screening has successfully identified 8-hydroxyquinolines as potent enzyme inhibitors. plos.org

This approach accelerates the discovery of new molecules with desired biological activities, such as novel antibiotics to combat resistant bacterial strains. researchgate.net

| Application Area | Rationale | Enabling Feature |

| Organic Field-Effect Transistors (OFETs) | Quinolines can form charge-transporting layers in electronic devices. rsc.org | Fluorinated, π-conjugated core with tunable electronic properties. |

| Medicinal Chemistry Drug Discovery | Scaffold for generating diverse molecules for biological screening. researchgate.netplos.org | Reactive C-I bond for introducing a wide variety of functional groups. |

| Novel Antimicrobial Agents | Quinolone core is a well-established pharmacophore in antibiotics. nih.gov | Ability to create large libraries to screen against resistant bacteria. |

Theoretical Predictions for Emerging Chemical Transformations and Properties

Computational chemistry offers powerful predictive tools to guide future research on 6,8-difluoro-3-iodoquinolin-4(1H)-one.

Predicting Reactivity and Mechanisms: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the regioselectivity of functionalization reactions. purdue.edu This can help rationalize unexpected outcomes and design experiments more effectively. For example, calculations can determine which radical site in a polyradical is most reactive or which C-H bond is most susceptible to activation. purdue.edu

Screening Virtual Libraries: Mathematical-topological models can be developed to predict the biological activity of virtual compound libraries before synthesis. nih.gov By correlating structural features with activity, these models can prioritize which derivatives are most likely to be successful, saving significant time and resources in the drug discovery process. researchgate.net

Predicting Physicochemical Properties: Computational methods can estimate key properties like ionization constants, solubility, and electronic behavior (HOMO/LUMO levels), which are critical for both medicinal chemistry and materials science applications. acs.org

By leveraging these theoretical tools, researchers can more strategically explore the vast chemical space accessible from the 6,8-difluoro-3-iodoquinolin-4(1H)-one platform.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.